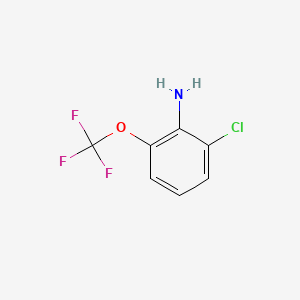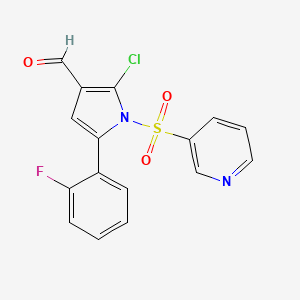
2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (2C5F1P1HPC) is an important chemical compound that has been studied extensively in scientific research. It is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the laboratory for various experiments.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
New Synthesis of Fluorinated Pyrroles : A method for synthesizing various new 3-fluorinated pyrroles has been developed. This includes compounds similar to the specified chemical, highlighting its importance in creating novel fluorinated pyrrole derivatives (Surmont et al., 2009).
Synthesis of Pyrazolo[4,3-c]pyridines : Research demonstrates the use of similar compounds in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This application is vital for the development of new heterocyclic compounds (Vilkauskaitė et al., 2011).
Potassium-Competitive Acid Blocker Development : A novel pyrrole derivative, closely related to the specified compound, has been identified as a potent potassium-competitive acid blocker (P-CAB), demonstrating its potential in treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).
Formation of Semicarbazato Complexes : The compound plays a role in the synthesis of Schiff bases, which then react to form semicarbazato complexes of oxotungsten(VI), illustrating its utility in complex coordination chemistry (Kanoongo et al., 1990).
Synthesis of N-Substituted Pyrazolines : The compound is used in the synthesis of pyrazolines, demonstrating its importance in creating diverse heterocyclic compounds for potential applications in medicinal chemistry (Loh et al., 2013).
Biological Activity and Applications
Antimicrobial Activity of Schiff Bases : Chitosan Schiff bases synthesized from derivatives of the compound have shown significant antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Hamed et al., 2020).
Antimicrobial Activity of Novel Derivatives : Synthesis of new heterocyclic compounds based on the pyrazole derivative has led to compounds with excellent to good antibacterial activity, underscoring the chemical's relevance in antimicrobial research (Mistry et al., 2016).
Antitumor Activities of Thiosemicarbazone Derivatives : Thiosemicarbazone derivatives synthesized from the compound have shown promising in vitro antitumor activities, highlighting its potential in cancer treatment (Hernández et al., 2020).
Propiedades
IUPAC Name |
2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S/c17-16-11(10-21)8-15(13-5-1-2-6-14(13)18)20(16)24(22,23)12-4-3-7-19-9-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSPCVQLYQJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

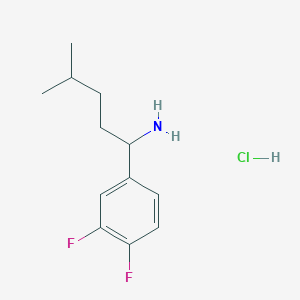
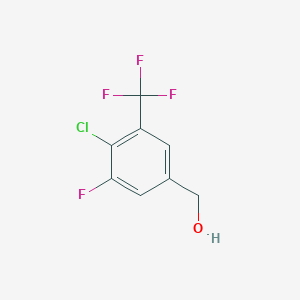
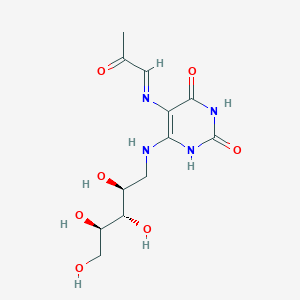
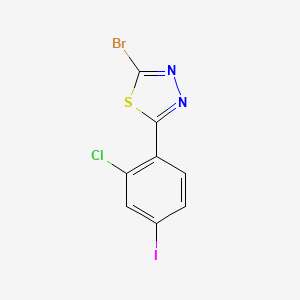
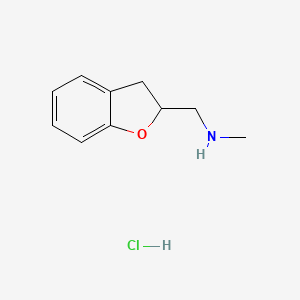
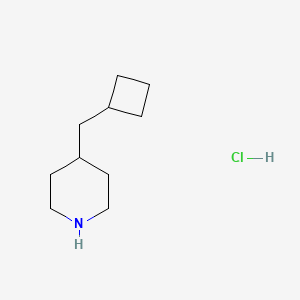
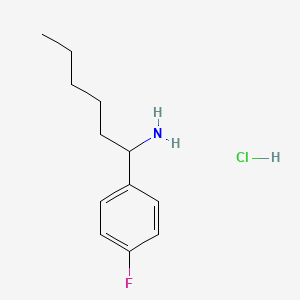

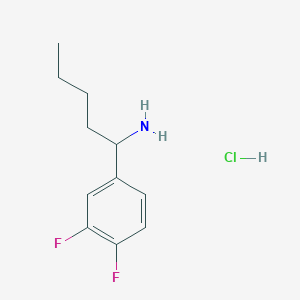

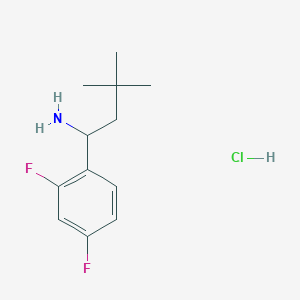
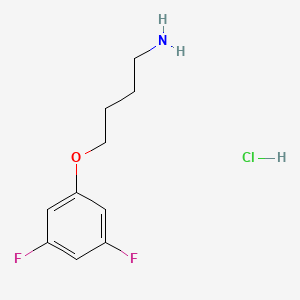
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)
